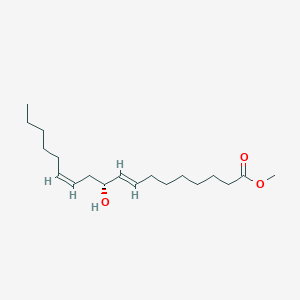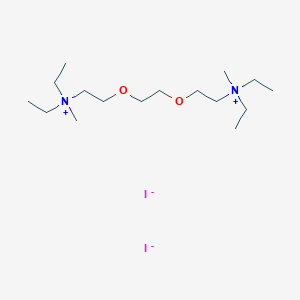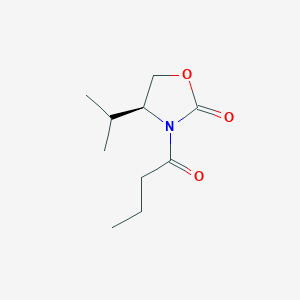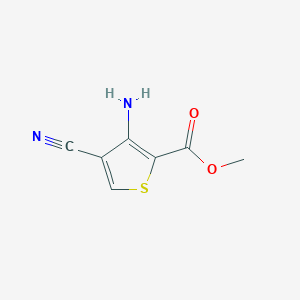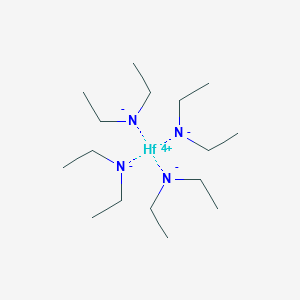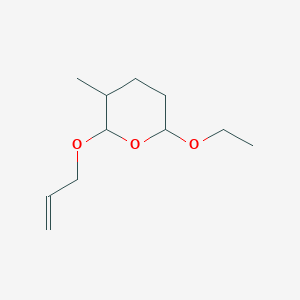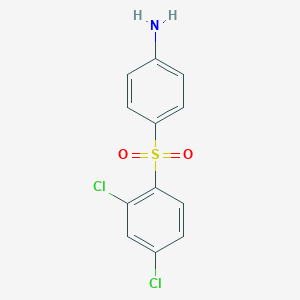
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline, also known as DCBSA, is a chemical compound that has been gaining attention in the scientific community due to its unique properties. DCBSA is a white crystalline solid that is commonly used as a reagent in organic synthesis. It has also been found to have potential applications in scientific research due to its ability to interact with biological molecules.
作用机制
The mechanism of action of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline is not fully understood, but it is believed to interact with biological molecules through the formation of hydrogen bonds. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to interact with proteins, nucleic acids, and carbohydrates.
生化和生理效应
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has also been found to have antibacterial and antifungal properties.
实验室实验的优点和局限性
One advantage of using 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline in lab experiments is its ability to interact with biological molecules. This makes it a useful tool for studying the structure and function of these molecules. However, 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline. One area of interest is the development of new analytical methods for the detection of biological molecules. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline could also be used in the development of new drugs and agrochemicals. Additionally, further research could be done to better understand the mechanism of action of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline and its interactions with biological molecules.
合成方法
The synthesis of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline involves the reaction of 2,4-dichloronitrobenzene with aniline in the presence of a reducing agent such as iron powder. The resulting product is then treated with sulfuric acid to form 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline.
科学研究应用
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to have potential applications in scientific research due to its ability to interact with biological molecules. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has also been found to be useful in the development of new analytical methods for the detection of biological molecules.
属性
CAS 编号 |
105456-57-3 |
|---|---|
产品名称 |
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline |
分子式 |
C12H9Cl2NO2S |
分子量 |
302.2 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-1-6-12(11(14)7-8)18(16,17)10-4-2-9(15)3-5-10/h1-7H,15H2 |
InChI 键 |
CHFQGCGWPRNPEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

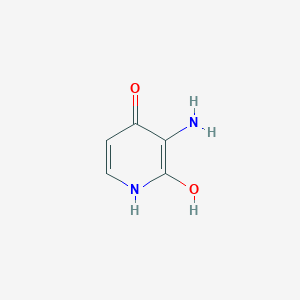
![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
